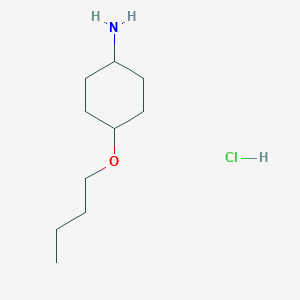

4-Butoxycyclohexan-1-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

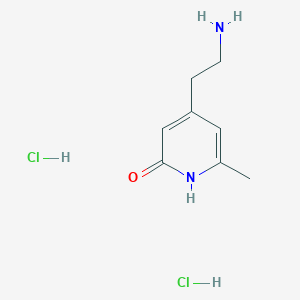

“4-Butoxycyclohexan-1-amine;hydrochloride” is a chemical compound with the CAS Number: 913747-70-3 . It has a molecular weight of 207.74 .

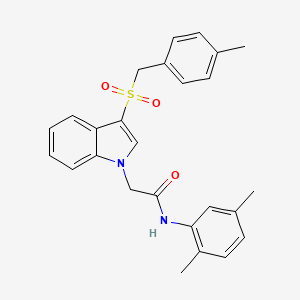

Molecular Structure Analysis

The molecular structure of “4-Butoxycyclohexan-1-amine;hydrochloride” is represented by the Inchi Code: 1S/C10H21NO.ClH/c1-2-3-8-12-10-6-4-9 (11)5-7-10;/h9-10H,2-8,11H2,1H3;1H/t9-,10-; . The molecule contains a total of 33 bond(s) including 12 non-H bond(s), 4 rotatable bond(s), 1 six-membered ring(s), 1 primary amine(s) (aliphatic) and 1 ether(s) .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Butoxyclohexan-1-amine;hydrochloride” include a molecular weight of 207.74 . More specific properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

Carbene-Catalyzed α-Carbon Amination

- Application : Synthesis of optically enriched dihydroquinoxalines, which are core structures in natural products and synthetic bioactive molecules. This process involves NHC-catalyzed α-carbon amination of chloroaldehydes using cyclohexadiene-1,2-diimines as amination reagents and four-atom synthons (Ruoyan Huang et al., 2019).

Synthesis of 4-Silacyclohexan-1-ones

- Application : Creation of versatile building blocks for synthesis, including (4-silacyclohexan-1-yl)amines. This involves the cleavage of various protecting groups, such as MOP, DMOP, or TMOP, followed by reductive amination (M. Fischer, C. Burschka, R. Tacke, 2014).

Phenylimido Substituted Hexamolybdates

- Application : Synthesis of organoimido derivatives of [Mo6O19]2− with an electron-withdrawing chloro group, useful in electronic absorption spectra simulation and exploring semiconductive and redox properties (Qiang Li et al., 2008).

Cycloaddition in Organic Synthesis

- Application : Cycloaddition reactions, such as the Diels-Alder reaction, utilizing amines and salts for the synthesis of cyclohexenone and related compounds (S. Kozmin et al., 2003).

Preparation of Amino Derivatives

- Application : Synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides, demonstrating the versatility in generating new chemical structures for various applications (S. Kozhushkov et al., 2010).

Organic Peroxides and Peroxyamines

- Application : Study of reactions involving cyclohexanone with t-butyl hydroperoxide and ammonia to create peroxyamines, offering insights into the reactivity of organic peroxides (E. G. Hawkins, 1969).

Reductive Amination of Cyclohexanone

- Application : Investigating the stereochemistry in the reductive amination of cyclohexanone, providing foundational knowledge for chemical synthesis (M. J. D. Nie-Sarink, U. Pandit, 1979).

Stereospecific Synthesis

- Application : Stereospecific synthesis of amino-cyclohexanol derivatives, contributing to the understanding of regio- and stereospecific reactions (E. Lier et al., 1979).

Synthesis of Antineoplastic Agents

- Application : Development of synthetic pathways for antineoplastic agents, crucial in medicinal chemistry and drug development (G. Pettit et al., 2003).

Trans-4-Aminocyclohexanol Derivatives

- Application : Structural characterization and synthesis of trans-4-aminocyclohexanol derivatives, aiding in the understanding of molecular interactions and structures (J. Hoffman et al., 2009).

Mechanism of Action

properties

IUPAC Name |

4-butoxycyclohexan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-2-3-8-12-10-6-4-9(11)5-7-10;/h9-10H,2-8,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLJVLACLPMITB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CCC(CC1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butoxycyclohexan-1-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2477986.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)propionamide hydrochloride](/img/structure/B2477991.png)

![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)

![3-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2477995.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2477997.png)

![5-chloro-2-methoxy-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2477999.png)